3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid
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Overview
Description
3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the pyridine moiety. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Metal-free synthetic routes have been explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods often employ alternative reagents and conditions to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The isoxazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole-3-carboxylic acid: Lacks the pyridine moiety but shares the isoxazole ring structure.
3-Hydroxyisoxazole: Similar hydroxyl group but lacks the carboxylic acid and pyridine moieties.
Pyridine-3-carboxylic acid: Contains the pyridine and carboxylic acid groups but lacks the isoxazole ring.
Uniqueness
3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic acid is unique due to the combination of its functional groups and ring structures. This combination allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2006277-29-6 |
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Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
3-[hydroxy(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c13-9(6-2-1-3-11-4-6)8-7(10(14)15)5-16-12-8/h1-5,9,13H,(H,14,15) |
InChI Key |
UOSXPTRNTMESFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=NOC=C2C(=O)O)O |
Origin of Product |
United States |
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